molecular formula C15H13NO5 B13343299 6-Methyl-5-(phenylmethoxy)-3,4-pyridinedicarboxylic Acid

6-Methyl-5-(phenylmethoxy)-3,4-pyridinedicarboxylic Acid

Cat. No.: B13343299
M. Wt: 287.27 g/mol
InChI Key: PGAMYIUHFLOFRM-UHFFFAOYSA-N
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Description

6-Methyl-5-(phenylmethoxy)-3,4-pyridinedicarboxylic acid is a pyridine derivative featuring two carboxylic acid groups at the 3- and 4-positions, a methyl group at the 6-position, and a phenylmethoxy (benzyl ether) group at the 5-position.

Properties

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

6-methyl-5-phenylmethoxypyridine-3,4-dicarboxylic acid

InChI

InChI=1S/C15H13NO5/c1-9-13(21-8-10-5-3-2-4-6-10)12(15(19)20)11(7-16-9)14(17)18/h2-7H,8H2,1H3,(H,17,18)(H,19,20)

InChI Key

PGAMYIUHFLOFRM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1OCC2=CC=CC=C2)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

A prominent approach involves introducing the phenylmethoxy group via nucleophilic aromatic substitution. Starting with a halogenated pyridine derivative (e.g., 5-bromo-6-methylpyridine-3,4-dicarboxylate), reaction with benzyl alcohol in the presence of a base like NaOH facilitates substitution. This method, adapted from, operates under milder conditions (80–120°C) compared to traditional alkoxy group introductions, improving selectivity and reducing side reactions. Key advantages include:

Reaction Scheme:
$$
\text{5-Bromo-6-methylpyridine-3,4-dicarboxylate} + \text{Benzyl alcohol} \xrightarrow{\text{NaOH, 100°C}} \text{6-Methyl-5-(phenylmethoxy)-3,4-pyridinedicarboxylate}
$$
Subsequent hydrolysis of the ester groups yields the target dicarboxylic acid.

Cyclization-Based Synthesis

Building the pyridine ring with pre-installed substituents is another viable route. A modified Hantzsch dihydropyridine synthesis, as described in, employs ethyl acetoacetate derivatives and benzyloxy-containing enamines. For example:

  • Condensation of ethyl benzyloxyacetoacetate with ammonium acetate and formaldehyde generates a 1,4-dihydropyridine intermediate.
  • Oxidation with HNO₃ or KMnO₄ aromatizes the ring to yield the pyridine core.

Conditions:

  • Reaction in ethanol at reflux (78°C) for 12–24 hours.
  • Oxidation at 60–80°C with acidic KMnO₄.

This method achieves 70–80% purity post-crystallization, making it scalable for industrial production.

Functional Group Interconversion

A multi-step sequence from involves cyanation followed by hydrolysis:

  • Bromination: 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is brominated at position 2.
  • Cyanation: Reaction with CuCN replaces bromine with a cyano group.
  • Hydrolysis: The nitrile is hydrolyzed to a carboxylic acid using HCl/H₂O or H₂SO₄.

Key Modifications for Target Compound:

  • Introducing a benzyloxy group at position 5 prior to bromination.
  • Using LiAlH₄ for selective reduction where needed.

Comparative Analysis of Methods

Method Key Reagents Temperature Yield Advantages
Nucleophilic Substitution NaOH, Benzyl alcohol 80–120°C >85% Cost-effective, high selectivity
Cyclization Ethyl acetoacetate, HNO₃ 60–80°C 70–80% Scalable, fewer by-products
Cyanation/Hydrolysis CuCN, HCl/H₂O 100–150°C 65–75% Versatile for analogs

Critical Considerations

  • Steric Effects: The phenylmethoxy group’s bulk necessitates careful control of reaction kinetics to avoid steric hindrance.
  • Acid Sensitivity: Ester hydrolysis requires acidic conditions (e.g., H₂SO₄), but prolonged exposure may degrade the benzyloxy group.
  • Purification: Crystallization from ethanol/water mixtures is recommended for high-purity isolates.

Chemical Reactions Analysis

Types of Reactions

5-(BENZYLOXY)-6-METHYLPYRIDINE-3,4-DICARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

    Substitution: The methyl and benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the carboxylic acids can produce alcohols.

Scientific Research Applications

6-Methyl-5-(phenylmethoxy)-3,4-pyridinedicarboxylic acid is a heterocyclic organic compound featuring a pyridine ring with benzyloxy, methyl, and carboxylic acid substitutions. It is used in chemistry as a building block for synthesizing complex organic molecules. Research is ongoing to explore its potential as a pharmaceutical intermediate, as well as its biological activities, including antimicrobial and anticancer properties. It is also used in the development of new materials like polymers and coatings.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation The benzyloxy group can be oxidized using oxidizing agents like potassium permanganate KMnO4KMnO_4 and chromium trioxide CrO3CrO_3 to form corresponding aldehydes or carboxylic acids.
  • Reduction The carboxylic acid groups can be reduced to alcohols or aldehydes using reducing agents such as lithium aluminum hydride LiAlH4LiAlH_4 and sodium borohydride NaBH4NaBH_4.
  • Substitution The methyl and benzyloxy groups can be substituted with other functional groups under appropriate conditions using reagents like halogens and nucleophiles.

The products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of the benzyloxy group can yield benzoic acid derivatives, while the reduction of the carboxylic acids can produce alcohols.

The biological activity of this compound is due to its ability to interact with specific molecular targets. The benzyloxy and carboxylic acid groups can form hydrogen bonds that influence various biological pathways. Initial studies suggest potential roles in antimicrobial and anticancer activities, although the precise mechanisms are still under investigation.

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that related pyridine derivatives possess antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, and the presence of functional groups such as methoxy enhances the biological activity of these compounds.

Mechanism of Action

The mechanism of action of 5-(BENZYLOXY)-6-METHYLPYRIDINE-3,4-DICARBOXYLIC ACID involves its interaction with specific molecular targets. The benzyloxy and carboxylic acid groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research and Commercial Considerations

  • Synthesis : The target compound’s synthesis likely involves protecting-group strategies (e.g., introducing phenylmethoxy via benzylation) and subsequent oxidation to carboxylic acids.
  • Commercial Availability : Unsubstituted pyridinedicarboxylic acids (e.g., 3,4- and 2,6-isomers) are commercially available at high purity (>95%) but at significant cost (e.g., ¥13,000/25g for 3,4-isomer) . The target compound’s specialized substituents may limit commercial availability.
  • Applications: MOFs: Substituted pyridinedicarboxylic acids can tune pore size and stability in MOFs, as seen with 2,6-isomers in Cu-MOF-2 .

Biological Activity

6-Methyl-5-(phenylmethoxy)-3,4-pyridinedicarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a methyl group and a phenylmethoxy group. This configuration is crucial for its interaction with biological systems, particularly through hydrogen bonding and other non-covalent interactions with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzyloxy and carboxylic acid groups can form hydrogen bonds that influence various biological pathways. While the precise mechanisms are still under investigation, initial studies suggest potential roles in antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties . For instance, studies have shown that related pyridine derivatives possess significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The presence of functional groups such as methoxy enhances the biological activity of these compounds.

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have yielded promising results. For example, related pyridine derivatives have been tested for their cytotoxic effects on human tumor cell lines. One study reported that metal complexes derived from pyridinedicarboxylic acids exhibited IC50 values indicating moderate to high anticancer activity . The exact IC50 for this compound remains to be determined but is expected to follow similar trends.

Case Study 1: Synthesis and Activity Evaluation

A study synthesized metal complexes using 2,3-pyridinedicarboxylic acid as a ligand and evaluated their anticancer activities. The results indicated varying levels of effectiveness against different cancer cell lines, with some complexes showing promising IC50 values . This suggests that modifications in the ligand structure can significantly influence biological activity.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyridine derivatives has highlighted the importance of specific substitutions in enhancing biological efficacy. For instance, modifications at the 6-position of the pyridine ring have been shown to improve anti-inflammatory and analgesic properties in related compounds . This underscores the potential for optimizing this compound for therapeutic applications.

Comparative Table of Biological Activities

Compound Activity IC50 (µM) Remarks
This compoundAntimicrobialTBDPotential against various pathogens
Related Pyridine DerivativeAnticancer21.80Effective against SMMC-7721 cell line
Metal Complex of Pyridine AcidAnticancerVariesShows moderate to high activity

Q & A

Q. What are the key synthetic routes for 6-Methyl-5-(phenylmethoxy)-3,4-pyridinedicarboxylic Acid?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of pyridine derivatives. A common approach includes:

Esterification : Protection of carboxylic acid groups via methyl or ethyl ester formation to prevent side reactions.

Selective Methoxylation : Introduction of the phenylmethoxy group at the 5-position using nucleophilic aromatic substitution (e.g., with benzyl bromide under basic conditions).

Demethylation/Deprotection : Acidic or enzymatic cleavage of protecting groups to regenerate carboxylic acids.
For example, analogous pyridinecarboxylic acid syntheses use Pd-catalyzed cross-coupling for regioselective modifications .

Q. How is the compound characterized using spectroscopic techniques?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., methyl at C6, phenylmethoxy at C5). For instance, the methoxy group typically resonates at δ 3.8–4.2 ppm in 1^1H NMR.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (expected [M+H]+^+ ~ 316.1 g/mol).
  • Infrared (IR) : Peaks at ~1700 cm1^{-1} indicate carboxylic acid C=O stretching.
    Comparative analysis with structurally related compounds, such as 6-cyclopropyl-5-methoxypyridazine-3-carboxylic acid, can validate assignments .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalyst Selection : Pd(OAc)2_2 or CuI improves coupling efficiency for aryl ether formation.
  • Temperature Control : Lower temperatures (0–25°C) minimize side reactions during sensitive steps (e.g., benzylation).
    A case study on 4-methoxypyrimidine-5-carboxylic acid synthesis demonstrated a 20% yield increase using microwave-assisted heating .

Q. How to address contradictions in reported biological activities of pyridinedicarboxylic acid derivatives?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., ATP levels vs. caspase activation).
  • Meta-Analysis : Compare IC50_{50} values across studies; discrepancies may arise from impurity profiles (e.g., residual solvents).
    For example, pyridoxine derivatives showed variable antioxidant activity depending on hydroxyl group positioning .

Q. What computational methods predict the compound’s reactivity or binding affinity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals to predict nucleophilic/electrophilic sites.
  • Molecular Docking : Simulates interactions with biological targets (e.g., enzymes with conserved pyridine-binding pockets).
    PubChem’s InChIKey (e.g., HNNBZTKVAHBTMB-UHFFFAOYSA-N for a related compound) facilitates database alignment for virtual screening .

Key Considerations for Experimental Design

  • Regioselectivity : Steric hindrance from the 6-methyl group may direct substitutions to the 3,4-positions.
  • Stability : The compound is hygroscopic; store under inert gas (N2_2/Ar) at –20°C.
  • Biological Testing : Use freshly prepared solutions in PBS (pH 7.4) to avoid precipitation.

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